molecular formula C11H9NO3 B13954358 1h-Indole-2-carboxylic acid,5-formyl-,methyl ester

1h-Indole-2-carboxylic acid,5-formyl-,methyl ester

Cat. No.: B13954358
M. Wt: 203.19 g/mol
InChI Key: INIAGWCHLXLBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 5-formyl-, methyl ester can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 5-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-5-8-4-7(6-13)2-3-9(8)12-10/h2-6,12H,1H3

InChI Key

INIAGWCHLXLBKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.